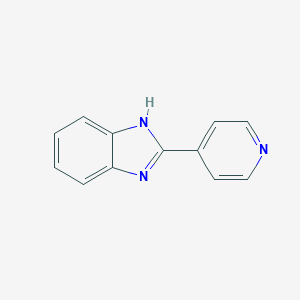

2-(4-Pyridyl)benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWLYCGNNCLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289654 | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2208-59-5 | |

| Record name | 2208-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pyridyl)benzimidazole: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridyl)benzimidazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and catalysis. Its unique structural scaffold, combining the moieties of pyridine and benzimidazole, imparts a range of desirable chemical and physical properties, leading to diverse applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It further details its applications, particularly as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway and as a ligand in catalysis. Detailed experimental protocols and visual representations of key processes are included to support researchers in their scientific endeavors.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound with a pyridine ring attached to the 2-position of a benzimidazole core.

Chemical Structure:

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2208-59-5 | [1] |

| Molecular Formula | C₁₂H₉N₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to light yellow or light red powder/crystal | [1] |

| Melting Point | 218 °C | [2] |

| Boiling Point | 438.1 ± 47.0 °C (Predicted) | [2] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (200 MHz, DMSO-d₆) | δ 8.81 (d, 2H, J 5.1 Hz), 8.20 (d, 2H, J 5.1 Hz), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H) | [3] |

| ¹³C NMR (50 MHz, DMSO-d₆) | δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1 | [3] |

| IR (KBr) ν / cm⁻¹ | 2887, 1608, 1585, 1562, 1435, 1317, 1286, 1238, 1215, 999, 827, 737, 690 | [3] |

Table 3: Photophysical Properties of this compound and Related Compounds

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Related Benzimidazole Derivatives | |||||

| CPhBzIm | CH₂Cl₂ | ~350 | ~400 | 0.69 | [4] |

| Benzimidazole-triazole hybrid 5a | - | - | - | - | [5][6] |

| Benzimidazole-triazole hybrid 6g | - | - | - | - | [5][6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine and 4-pyridinecarboxaldehyde, a common and efficient method for preparing 2-substituted benzimidazoles.[7]

Materials:

-

o-phenylenediamine

-

4-pyridinecarboxaldehyde

-

Ethanol

-

Sodium metabisulfite

-

Water

-

Dichloromethane

-

Diethyl ether

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of sodium metabisulfite (1.5 equivalents) in water.

-

Add the sodium metabisulfite solution to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of dichloromethane, diethyl ether, and methanol as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by NMR and IR spectroscopy and determine its melting point.

Caption: Workflow for the synthesis of this compound.

Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for evaluating the in vitro anticancer activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to various concentrations.

-

Treat the cells with different concentrations of the compound and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Benzimidazole derivatives are recognized for their potential as anticancer agents.[5][6] Studies have shown that some benzimidazoles can exert their antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial intracellular signaling network that regulates cell cycle progression, proliferation, survival, and angiogenesis, and its overactivation is a hallmark of many cancers.[10][11][][13] By inhibiting key kinases in this pathway, such as PI3K and mTOR, benzimidazole compounds can induce apoptosis and suppress tumor growth.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Ligand in Catalysis: The Mizoroki-Heck Reaction

The nitrogen atoms in the pyridine and benzimidazole rings of this compound make it an excellent bidentate ligand for transition metals. Palladium complexes of pyridyl-benzimidazole derivatives have been shown to be effective catalysts in cross-coupling reactions, such as the Mizoroki-Heck reaction.[14][15][16][17] This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.

Experimental Workflow: Mizoroki-Heck Reaction

A typical experimental setup for a Mizoroki-Heck reaction using a palladium catalyst with a this compound-based ligand would involve the following steps:

-

Catalyst Formation: The palladium precursor (e.g., Pd(OAc)₂) and the this compound ligand are dissolved in a suitable solvent to form the active catalyst complex in situ.

-

Reaction Setup: The aryl or vinyl halide, the alkene, and a base (e.g., a tertiary amine) are added to the reaction vessel containing the catalyst solution.

-

Reaction Conditions: The reaction mixture is heated to the required temperature and stirred for a specific duration.

-

Monitoring and Work-up: The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography.

Caption: Experimental workflow for a Mizoroki-Heck reaction.

Conclusion

This compound is a versatile heterocyclic compound with a promising future in various scientific disciplines. Its well-defined chemical structure and properties, coupled with its accessibility through straightforward synthetic routes, make it an attractive scaffold for the development of new pharmaceuticals, advanced materials, and efficient catalysts. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals working in these exciting areas of science. Further exploration of this molecule and its derivatives is warranted to fully unlock its potential.

References

- 1. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Excited-State Palladium-Catalyzed Radical Migratory Mizoroki-Heck Reaction Enables C2-Alkenylation of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contact Support [mychemblog.com]

A Technical Guide to the Synthesis and Characterization of 2-(4-Pyridyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridyl)benzimidazole is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, combining the functionalities of both pyridine and benzimidazole, makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated characterization data, and visual workflows to support researchers in their endeavors. The compound is notable for its applications as a ligand in coordination chemistry, forming stable metal complexes used in catalysis and sensor development, and as a building block in the design of new drugs, particularly in oncology and infectious diseases.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine and isonicotinic acid. This method, a variation of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of the imidazole ring by reacting the diamine with a carboxylic acid at elevated temperatures.

Experimental Protocol

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Isonicotinic acid (Pyridine-4-carboxylic acid)

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Deionized water

-

Activated carbon

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker

-

Büchner funnel and flask

-

pH paper or pH meter

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and isonicotinic acid (1 molar equivalent).

-

Acid Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure a stirrable paste. Alternatively, Eaton's reagent can be used as the condensing agent and solvent.

-

Heating: Heat the reaction mixture to 160-180°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities.

-

Recrystallization: Purify the crude this compound by recrystallization from an appropriate solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and if the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Synthesis Workflow

References

2-(4-Pyridyl)benzimidazole CAS number 2208-59-5 properties

An In-depth Technical Guide to 2-(4-Pyridyl)benzimidazole (CAS 2208-59-5)

Introduction

This compound, with CAS number 2208-59-5, is a heterocyclic organic compound that incorporates both a pyridine and a benzimidazole ring system. This unique structural arrangement confers a versatile range of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1] The benzimidazole core is a privileged scaffold in drug discovery, found in numerous pharmaceuticals, while the pyridine moiety provides a key site for metal coordination and hydrogen bonding.[2][3]

This technical guide provides a comprehensive overview of the core properties of this compound, detailing its physicochemical characteristics, spectroscopic profile, experimental protocols for its synthesis, and its key biological activities and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2208-59-5 | [1] |

| Molecular Formula | C₁₂H₉N₃ | [1] |

| Molecular Weight | 195.22 g/mol | [4][5] |

| Appearance | White to light red crystalline powder | [1][5] |

| Melting Point | 216 - 220 °C | [1][4] |

| Boiling Point (Predicted) | 438.1 ± 47.0 °C | [4][5] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 10.68 ± 0.10 | [4][5] |

| Solubility | Soluble in Methanol | [4][6] |

| Storage | Room Temperature (2-8°C recommended) | [1][4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Key spectral data are outlined below.

| Spectrum Type | Key Features and Peaks | Reference(s) |

| ¹H NMR | (200 MHz, DMSO-d₆) δ 8.81 (d, 2H), 8.20 (d, 2H), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H) | [7] |

| ¹³C NMR | (50 MHz, DMSO-d₆) δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1 | [7] |

| Infrared (IR) | (KBr, cm⁻¹) 2887 (N-H stretch), 1608 (C=N stretch), 1585, 1562, 1435 (aromatic C=C stretch) | [7] |

| LCMS-IT-TOF | Calculated for C₁₂H₁₀N₃ [M+H]⁺: 196.0869, Found: 196.0815 | [7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the condensation of an o-phenylenediamine with a pyridine-4-carboxaldehyde derivative. This approach is a variation of the well-established Weidenhagen and Phillips-Ladenburg reactions for benzimidazole synthesis.[8]

Synthesis via Microwave-Assisted Catalysis

A modern and efficient method involves the sodium bisulfite-catalyzed reaction of o-phenylenediamine and 4-pyridinecarboxaldehyde under microwave irradiation.[7]

Methodology:

-

Reactant Mixture: In a suitable microwave reactor vessel, combine o-phenylenediamine (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), sodium bisulfite (10 mmol), and N,N-dimethylacetamide (DMA; 2.0 mL).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[7]

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the reference spectra. Purity of ≥98% is commonly achieved.[1]

Biological Activities and Applications

The unique structure of this compound, featuring both hydrogen bond donors/acceptors and metal-coordinating sites, makes it a versatile scaffold in drug discovery and materials science.[9]

Urease Inhibition

This compound has been identified as an inhibitor of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. Studies have shown that it acts as a mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with a preference for the active site.[4] The primary forces stabilizing its interaction with the enzyme are van der Waals forces and hydrogen bonds.[4] This activity makes it a scaffold of interest for developing new treatments for peptic ulcers and other related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 3. scielo.br [scielo.br]

- 4. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2′-Pyridyl) benzimidazole derivatives and their urease inhibitory activity | Semantic Scholar [semanticscholar.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(4-Pyridyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its characterization by Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering a foundational dataset for researchers engaged in the development of novel therapeutics and functional materials.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Visible Spectroscopy Data

| Solvent | λmax (nm) | Notes |

| Ethanol | 250, 280 | Dual absorption maxima observed, attributed to the pyridyl pyrazole and benzene systems respectively.[1] |

| Methanol | 323 | Absorption maximum for a similar pyridylbenzimidazole derivative.[2] |

Note: Specific absorption maxima can be influenced by solvent polarity and pH.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.81 | d | 2H | Protons on the pyridine ring |

| 8.20 | d | 2H | Protons on the pyridine ring |

| 7.67-7.80 | m | 3H | Protons on the benzimidazole ring |

| 7.28-7.31 | m | 2H | Protons on the benzimidazole ring |

¹³C NMR (in DMSO-d₆) [3]

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | Pyridine C |

| 148.5 | Pyridine C |

| 139.4 | Benzimidazole C |

| 138.6 | Benzimidazole C |

| 123.7 | Benzimidazole C |

| 121.2 | Benzimidazole C |

| 116.1 | Benzimidazole C |

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2887 | - | N-H Stretch |

| 1608 | - | C=N Stretch |

| 1585 | - | C=C Stretch (Aromatic) |

| 1562 | - | C=C Stretch (Aromatic) |

| 1435 | - | C-H Bend |

| 1317 | - | C-N Stretch |

| 1286 | - | C-H in-plane bend |

| 1238 | - | C-H in-plane bend |

| 1215 | - | C-H in-plane bend |

| 999 | - | Ring Vibration |

| 827 | - | C-H out-of-plane bend |

| 737 | - | C-H out-of-plane bend |

| 690 | - | C-H out-of-plane bend |

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 AU.

-

Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorption spectrum is recorded over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals and analysis of coupling patterns provide information on the number and connectivity of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands corresponding to various functional groups (e.g., N-H, C=N, C=C) are identified.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound, representing a logical workflow from starting materials to the final product.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2-(4-Pyridyl)benzimidazole

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 2-(4-Pyridyl)benzimidazole (4PBI). Aimed at researchers, scientists, and professionals in drug development, this document collates essential data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding and application of this versatile heterocyclic compound.

Core Properties of this compound

This compound is a heterocyclic compound that has garnered significant interest due to its unique structural features, which impart valuable photophysical and electrochemical characteristics. It belongs to the benzimidazole family, a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The presence of both a pyridyl and a benzimidazole moiety allows for versatile coordination with metal ions and participation in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules for medicinal chemistry and materials science.[3]

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with 4-pyridinecarboxaldehyde.[4] This reaction can be carried out under various conditions, often employing a catalyst and a suitable solvent. One common method involves refluxing the reactants in ethanol with a catalytic amount of an acid or an ammonium salt.[5] Another approach utilizes microwave irradiation to accelerate the reaction.[4]

Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission of light, which are sensitive to the molecular environment. These properties are crucial for applications in fluorescent probes and sensors.

UV-Vis Absorption and Fluorescence Emission

This compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum, attributed to π-π* electronic transitions within the aromatic system. Following excitation, it can relax to the ground state via fluorescence emission. The exact wavelengths of maximum absorption (λabs) and emission (λem) are influenced by solvent polarity and pH.

Table 1: Photophysical Data for this compound

| Property | Value | Conditions |

| Absorption Maxima (λabs) | ~300-350 nm | Solvent dependent |

| Emission Maxima (λem) | ~350-450 nm | Solvent dependent, excitation at λabs |

| Quantum Yield (Φf) | Data not consistently available for the free ligand; varies significantly in metal complexes. | Dependent on solvent and molecular rigidity |

| Fluorescence Lifetime (τ) | Nanosecond range for related benzimidazole derivatives.[6] | Dependent on environment and quenchers |

Note: The data presented are approximate ranges, as specific values are highly dependent on the experimental conditions. Data for the free ligand is limited in the literature, with more extensive studies available for its metal complexes.

Electrochemical Properties

The electrochemical behavior of this compound is primarily associated with redox processes involving the nitrogen atoms and the aromatic system. Cyclic voltammetry is a key technique used to investigate these properties.

Redox Behavior

While detailed electrochemical data for the free this compound ligand is not extensively reported, studies on its metal complexes reveal quasi-reversible redox processes.[7] The benzimidazole and pyridine moieties can participate in electron transfer reactions, and their redox potentials can be modulated by coordination to a metal center.

Table 2: Electrochemical Data for this compound and Related Compounds

| Property | Value | Conditions |

| Oxidation Potential (Epa) | Varies; often observed in metal complexes. | Typically measured in a non-aqueous solvent (e.g., acetonitrile, DMF) with a supporting electrolyte (e.g., TBAPF6) versus a reference electrode (e.g., Ag/AgCl). |

| Reduction Potential (Epc) | Varies; often observed in metal complexes. | Typically measured in a non-aqueous solvent (e.g., acetonitrile, DMF) with a supporting electrolyte (e.g., TBAPF6) versus a reference electrode (e.g., Ag/AgCl). |

Note: The redox potentials are highly sensitive to the coordination environment and the nature of the metal ion in complexes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via condensation.

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a suitable catalyst, such as ammonium chloride.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Procedure:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water with a small amount of DMSO for solubility).[8]

-

From the stock solution, prepare a dilute sample solution in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Use the pure solvent as a blank to record the baseline correction.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λabs).

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum of this compound.

Procedure:

-

Prepare a dilute solution of this compound in a fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects.

-

Set the excitation wavelength on the spectrofluorometer to the λabs determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-600 nm).

-

Identify the wavelength of maximum emission (λem).

-

(Optional) To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield is measured under the same experimental conditions.[9]

Cyclic Voltammetry

This protocol describes the procedure for performing cyclic voltammetry on this compound.

Procedure:

-

Prepare an electrolyte solution by dissolving this compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable electrochemical-grade solvent (e.g., acetonitrile or DMF).[10]

-

Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[2][11]

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform the cyclic voltammetry scan by sweeping the potential between set limits and record the resulting current.

-

Analyze the resulting voltammogram to determine the anodic (Epa) and cathodic (Epc) peak potentials.

Signaling Pathways and Logical Relationships

In the context of drug development, this compound and its derivatives can act as inhibitors or modulators of various biological targets. For instance, benzimidazole derivatives are known to inhibit enzymes like H+/K+-ATPase.[12] The interaction with a biological target can be visualized as a logical pathway.

This diagram illustrates the general mechanism where a this compound derivative binds to a biological target, leading to the inhibition of its activity and resulting in a downstream cellular or physiological response. This framework is fundamental in understanding its potential as a therapeutic agent.

References

- 1. Pyridyl- and benzimidazole-based ruthenium(iii) complex for selective chloride recognition through fluorescence spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. uni-due.de [uni-due.de]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. scielo.br [scielo.br]

- 5. ijrar.org [ijrar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenium complexes of 2-(2′-pyridyl)benzimidazole as photosensitizers for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Pyridyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to a notable absence of specific quantitative data in publicly accessible literature, this document focuses on delivering detailed experimental protocols for determining these crucial physicochemical parameters. By providing robust methodologies for solubility and stability assessments, this guide aims to empower researchers to generate reliable data, facilitating drug development and formulation studies. The presented protocols are grounded in established analytical techniques such as the equilibrium solubility method and stability-indicating High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes templates for data presentation and visualizations of experimental workflows to ensure clarity and reproducibility.

Introduction to this compound

This compound is a heterocyclic molecule featuring a benzimidazole ring system linked to a pyridine ring at the 2-position. The benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The addition of the pyridyl group introduces a key site for hydrogen bonding and potential coordination with metal ions, influencing the molecule's physicochemical properties and its interactions with biological targets. An understanding of its solubility in various solvents and its stability under different environmental conditions is fundamental for its advancement in pharmaceutical and material science applications.

Solubility Profile

To address the lack of quantitative data, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Data Presentation: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 5.0) | 25 | Equilibrium Solubility | ||

| Water (pH 7.4) | 25 | Equilibrium Solubility | ||

| Water (pH 9.0) | 25 | Equilibrium Solubility | ||

| Methanol | 25 | Equilibrium Solubility | ||

| Ethanol | 25 | Equilibrium Solubility | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium Solubility | ||

| Acetonitrile (ACN) | 25 | Equilibrium Solubility | ||

| Dichloromethane (DCM) | 25 | Equilibrium Solubility | ||

| Acetone | 25 | Equilibrium Solubility |

Stability Profile

The stability of benzimidazole derivatives can be influenced by several factors, including pH, light, and temperature. Studies on related compounds indicate a susceptibility to degradation under certain conditions. For instance, benzimidazole-based proton pump inhibitors are known to degrade rapidly in acidic environments.[3] Furthermore, some benzimidazole anthelmintics have demonstrated high photosensitivity when in solution.[4][5]

A comprehensive stability assessment of this compound should, therefore, investigate its behavior under hydrolytic, oxidative, photolytic, and thermal stress conditions. The following tables are designed to summarize the findings from such forced degradation studies.

Data Presentation: Forced Degradation Studies of this compound

Table 3.1: Hydrolytic Stability

| Condition | Time (hours) | % Degradation | Degradation Products (if identified) |

| 0.1 M HCl (Acidic) | 24 | ||

| pH 7.4 Buffer (Neutral) | 24 | ||

| 0.1 M NaOH (Basic) | 24 |

Table 3.2: Oxidative Stability

| Condition | Time (hours) | % Degradation | Degradation Products (if identified) |

| 3% H₂O₂ | 24 |

Table 3.3: Photostability

| Condition | Duration | % Degradation | Degradation Products (if identified) |

| UV Light (254 nm) | 24 hours | ||

| Visible Light | 7 days |

Table 3.4: Thermal Stability

| Condition | Time (hours) | % Degradation | Degradation Products (if identified) |

| 60°C (Solid State) | 48 | ||

| 60°C (In Solution) | 48 |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and 0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker.

-

Incubate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Studies (Stability Indicating Method)

This protocol describes a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH

-

HPLC system with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS)

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period.

-

Photodegradation: Expose an aliquot of the stock solution (in a transparent container) to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Place an aliquot of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 60 °C).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

For acidic and basic hydrolysis samples, neutralize the solution before analysis.

-

Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method. A method with a gradient elution and a C18 column is often a good starting point.[6][7][8]

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

If available, use an HPLC-MS system to obtain mass information for the identification of degradation products.[4][5]

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

-

Signaling Pathways and Logical Relationships

While this guide focuses on the physicochemical properties of this compound, it is important to consider the broader context of its potential biological activity. Benzimidazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical relationship where the compound's stability and solubility are critical prerequisites for its biological evaluation.

Logical Relationship for Drug Development

Caption: Logical flow from physicochemical properties to biological activity.

Conclusion

This technical guide has outlined the current knowledge and provided a clear path forward for the comprehensive characterization of the solubility and stability of this compound. While specific experimental data remains to be published, the detailed protocols and data presentation templates furnished herein offer a standardized framework for researchers. The generation of such data is a critical step in unlocking the full potential of this promising compound in drug discovery and materials science.

References

- 1. 2208-59-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

Crystal Structure of 2-(4-Pyridyl)benzimidazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Pyridyl)benzimidazole and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed crystallographic data, experimental methodologies, and an exploration of the structure-activity relationships that underpin the therapeutic potential of this class of compounds.

Core Crystal Structure Analysis

This compound is a heterocyclic compound that has garnered significant interest due to its versatile coordination chemistry and diverse biological activities, including potential as an anticancer agent.[1] The planar nature of the benzimidazole and pyridine rings, connected by a single bond, allows for the formation of well-defined crystal lattices stabilized by a network of non-covalent interactions.

The crystal structure of this compound has been determined in both anhydrous and trihydrate forms. The overall molecular structure is essentially planar, with a slight dihedral angle between the benzimidazole and pyridine ring systems. This planarity facilitates significant π-π stacking interactions between adjacent molecules in the crystal lattice.

Intermolecular Interactions: The crystal packing is dominated by a combination of hydrogen bonding and π-π stacking interactions. In the anhydrous form, N—H⋯N hydrogen bonds form chains of molecules.[2] In the trihydrate, the water molecules play a crucial role in establishing a more extensive three-dimensional hydrogen-bonded network, interacting with the nitrogen atoms of both the benzimidazole and pyridine moieties.[3] These non-covalent interactions are fundamental to the stability of the crystal structure and can influence the physicochemical properties of the solid-state material.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the anhydrous and trihydrate forms of this compound.

Table 1: Crystallographic Data for Anhydrous this compound [2]

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃ |

| Formula Weight | 195.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0602 (14) |

| b (Å) | 11.610 (3) |

| c (Å) | 13.892 (4) |

| β (°) | 101.838 (8) |

| Volume (ų) | 956.6 (4) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.356 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| R-factor | 0.046 |

| Dihedral Angle (Benzimidazole-Pyridine) (°) | 3.62 (11) |

| π-π Stacking Distance (Å) | 3.7469 (17) |

Table 2: Crystallographic Data for this compound Trihydrate [3]

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃·3H₂O |

| Formula Weight | 249.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.971 (2) |

| b (Å) | 16.035 (4) |

| c (Å) | 9.924 (3) |

| β (°) | 108.84 (3) |

| Volume (ų) | 1199.1 (6) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.380 |

| Temperature (K) | 293 |

| R-factor | 0.050 |

| Dihedral Angle (Benzimidazole-Pyridine) (°) | 2.8 (1) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with isonicotinic acid or its derivatives. A general and effective method is the Phillips-Ladenburg synthesis.[4]

Materials:

-

o-Phenylenediamine

-

Isonicotinic acid (Pyridine-4-carboxylic acid)

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Sodium bicarbonate solution (aqueous)

-

Ethanol or methanol for recrystallization

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and isonicotinic acid (1 equivalent) is added to polyphosphoric acid.

-

The reaction mixture is heated to a high temperature (typically 180-250 °C) with stirring for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hot reaction mixture is carefully poured into a beaker containing ice-cold water or a sodium bicarbonate solution to neutralize the acid.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[5]

Single Crystal Growth

The growth of high-quality single crystals is paramount for accurate X-ray crystallographic analysis. The slow evaporation solution growth technique is a commonly employed method.[6]

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents)

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent at room temperature or slightly elevated temperature.

-

The solution is filtered to remove any undissolved impurities.

-

The clear, saturated solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent.

-

The container is left undisturbed in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Once crystals of suitable size and quality have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to collect diffraction data by rotating the crystal through a series of angles.

-

The collected diffraction intensities are then processed, which includes integration of the reflections and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[7]

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[8][9] Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as cell proliferation and survival. A plausible signaling pathway for the anticancer activity of a this compound derivative could involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

The following diagram illustrates a potential mechanism of action for a generic this compound derivative as an anticancer agent.

Caption: Proposed anticancer mechanism of a this compound derivative.

Experimental Workflow

The overall process from the synthesis of the compound to its structural and biological evaluation follows a logical workflow. The diagram below outlines the key stages of this process.

Caption: General experimental workflow for synthesis and analysis.

References

- 1. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

Theoretical and Computational Insights into 2-(4-Pyridyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on the 2-(4-Pyridyl)benzimidazole molecule. This heterocyclic compound, featuring a benzimidazole core linked to a pyridine ring, is of significant interest in medicinal chemistry and materials science due to its versatile chemical properties and potential biological activities. This document summarizes key computational and experimental findings, including molecular structure, electronic properties, and spectroscopic data. Detailed methodologies for synthesis and computational analysis are provided, alongside visualizations of key processes to facilitate a deeper understanding of the molecule's characteristics.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that play a crucial role in pharmaceutical development, with applications as antimicrobial, antiviral, and anticancer agents. The incorporation of a pyridyl substituent at the 2-position of the benzimidazole ring system introduces additional sites for hydrogen bonding and metal coordination, enhancing the molecule's potential for interacting with biological targets. Theoretical and computational chemistry provide invaluable tools for elucidating the structural and electronic properties of this compound, offering insights that can guide the design of novel therapeutic agents and functional materials.

Molecular Structure and Geometry

The molecular structure of this compound has been characterized by both experimental techniques, such as X-ray crystallography, and theoretical calculations using Density Functional Theory (DFT).

Experimental Crystallographic Data

The crystal structure of this compound has been determined to be monoclinic. The molecule is nearly planar, with a small dihedral angle between the pyridine and benzimidazole rings.

| Crystal Data Parameter | Value |

| Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 |

| Crystal System | Monoclinic |

| a | 6.0602 (14) Å |

| b | 11.610 (3) Å |

| c | 13.892 (4) Å |

| β | 101.838 (8)° |

| Volume | 956.6 (4) ų |

| Z | 4 |

| Dihedral Angle (Pyridine-Benzimidazole) | 3.62 (11)° |

Table 1: Experimental Crystallographic Data for this compound.

Theoretical Geometric Parameters

Due to the absence of a dedicated publication with a detailed table of optimized geometric parameters for this compound, the following data is based on a representative DFT study of a similar benzimidazole derivative, 2-(pyren-1-yl)-1H-benzimidazole, calculated at the B3LYP/6-311G(d,p) level of theory.[1] This provides an illustrative example of the typical bond lengths and angles within the benzimidazole core.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C17—N2 | 1.365 | C16—C17—N2 | 121.51 |

| C18—N2 | 1.375 | C16—C17—N1 | 125.73 |

| C17—N1 | 1.329 | ||

| C23—N1 | 1.389 | ||

| C17—C16 | 1.462 |

Table 2: Illustrative DFT-Calculated Geometric Parameters for a Benzimidazole Derivative.[1]

Electronic Properties

The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability. For many benzimidazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to determine these properties.[1][2]

| Electronic Property | Description |

| HOMO | Represents the electron-donating ability. In benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring.[2] |

| LUMO | Represents the electron-accepting ability. The LUMO in these molecules is typically distributed over the benzimidazole and the attached aromatic rings.[2] |

| HOMO-LUMO Gap (ΔE) | A larger energy gap implies higher kinetic stability and lower chemical reactivity. |

Table 3: Key Frontier Molecular Orbital Properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The color-coding on the MEP surface indicates the electrostatic potential, with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions.[3] In this compound, the nitrogen atoms of both the pyridine and benzimidazole rings are expected to be electron-rich regions, making them susceptible to electrophilic attack and key sites for hydrogen bonding.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction of o-phenylenediamine with an appropriate aldehyde in the presence of an acid catalyst.[4]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

o-Phenylenediamine and 4-pyridinecarboxaldehyde are mixed in a 1:1.1 molar ratio in ethanol.

-

A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the mixture.

-

The solution is refluxed for 6-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product.[4]

Computational Methodology

The theoretical calculations for benzimidazole derivatives are typically performed using the Gaussian suite of programs.

Computational Workflow:

Caption: A typical workflow for DFT calculations on benzimidazole derivatives.

Detailed Protocol:

-

The initial molecular geometry is constructed using a molecular modeling program.

-

Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.[1][5]

-

Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

From the optimized geometry, electronic properties such as HOMO and LUMO energies and the molecular electrostatic potential are calculated.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

The experimental and theoretical vibrational spectra provide valuable information about the functional groups present in the molecule. The calculated vibrational frequencies are often scaled to better match the experimental data.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| N-H stretch | ~3300-3400 | Scaled values | Stretching vibration of the N-H bond in the imidazole ring |

| C=N stretch | ~1608 | Scaled values | Stretching vibration of the C=N bond in the imidazole ring |

| Aromatic C-H stretch | ~3000-3100 | Scaled values | Stretching vibrations of C-H bonds in the benzene and pyridine rings |

| Aromatic C=C stretch | ~1400-1600 | Scaled values | In-plane stretching vibrations of the aromatic rings |

Table 4: Representative Vibrational Frequencies for this compound and Related Compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 8.81 (d) | Protons on the pyridine ring adjacent to the nitrogen |

| 8.20 (d) | Protons on the pyridine ring | |

| 7.67-7.80 (m) | Protons on the benzimidazole ring | |

| 7.28-7.31 (m) | Protons on the benzimidazole ring | |

| ¹³C | 149.5, 148.5 | Carbons of the pyridine ring adjacent to the nitrogen |

| 139.4, 138.6 | Quaternary carbons of the benzimidazole ring | |

| 123.7, 121.2, 116.1 | Carbons of the benzimidazole and pyridine rings |

Table 5: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Potential Applications in Drug Development

The structural and electronic features of this compound make it an attractive scaffold for the design of inhibitors for various biological targets. The nitrogen atoms in the pyridine and benzimidazole rings can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. These interactions are crucial for the binding of small molecules to the active sites of enzymes and receptors. Molecular docking studies on benzimidazole derivatives have shown their potential to inhibit targets such as kinases, which are often implicated in cancer.

Logical Relationship for Drug Design:

Caption: Logical pathway from molecular scaffold to potential therapeutic application.

Conclusion

This technical guide has summarized the key theoretical and computational aspects of the this compound molecule. The combination of experimental data and computational modeling provides a powerful approach to understanding the structure-property relationships of this important heterocyclic compound. The insights gained from these studies are instrumental in guiding the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further computational investigations, particularly focused on molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will continue to unravel the full potential of this versatile molecular scaffold.

References

- 1. Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pubs.acs.org [pubs.acs.org]

The Versatility of 2-(4-Pyridyl)benzimidazole: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(4-Pyridyl)benzimidazole stands as a versatile scaffold in scientific research, demonstrating significant potential across medicinal chemistry, materials science, and analytical chemistry. Its unique structure, which combines the features of both pyridine and benzimidazole, allows for a wide range of biological interactions and material properties. This technical guide provides an in-depth review of its core applications, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Medicinal Chemistry: A Promising Kinase Inhibitor for Cancer Therapy

A significant area of investigation for this compound is in the development of novel anticancer agents, particularly as a kinase inhibitor. Research has identified it as a potent inhibitor of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in various cellular processes, including cell migration, proliferation, and survival, which are often dysregulated in cancer.[1]

Quantitative Data: PKN2 Inhibition

The inhibitory activity of this compound and its derivatives against PKN2 has been quantified, with key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being determined. These values provide a measure of the compound's potency and binding affinity for the target kinase.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Selectivity (PKN1/PKN2) |

| This compound Derivative (Compound 5) | PKN2 | 0.064 | 0.032 | 17-fold |

| PKN1 | - | 0.500 |

Table 1: Inhibitory activity of a key this compound derivative against PKN2 and PKN1. Data sourced from a study on the development of PKN2 chemical tools.[2]

PKN2 Signaling Pathway in Cancer

PKN2 has been identified as a crucial regulator of the Hippo tumor suppressor pathway, promoting the growth of mesenchymal-like cancer cells through a PKN2-SAV1-TAZ signaling mechanism.[3][4] By inhibiting PKN2, this compound can disrupt this pathway, potentially leading to the suppression of tumor growth and overcoming drug resistance.[3][4]

References

Biological Activity of Novel 2-(4-Pyridyl)benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of novel 2-(4-pyridyl)benzimidazole derivatives, focusing on their potential as therapeutic agents. The benzimidazole scaffold, particularly when substituted with a pyridyl group at the 2-position, has been a focal point of medicinal chemistry research due to its diverse pharmacological properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes potential mechanisms of action.

Data Presentation: Biological Activities

The biological activities of this compound derivatives have been evaluated against a range of targets, demonstrating significant potential in oncology and microbiology. The following tables summarize the quantitative data from various studies, primarily presenting the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

The cytotoxicity of these derivatives has been assessed against various human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| PKN2-Inhib-5 | Varied substituents | PKN2 (enzyme assay) | 0.064 | [1] |

| Benzimid-A | N-substituted, varied aryl | A549 (Lung) | 32.94 - 76.58 | [2] |

| Benzimid-B | N-substituted, varied aryl | C6 (Glioma) | 59.29 - 97.12 | [2] |

| Cu-pbzH | Copper (II) complex | A549 (Lung) | 5 - 10 | [3] |

Note: The specific substitutions on the benzimidazole or pyridyl rings vary between studies and are often complex. The table provides a general overview of the potency range.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a spectrum of pathogenic bacteria and fungi. The MIC values, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism, are summarized in Table 2.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference |

| Urease-Inhib-4 | Phenylacyl substitution | Helicobacter pylori (urease) | 19.22 (IC50) | [4] |

| Antifungal-6b | Triazole conjugate | Candida glabrata | 0.97 | [5] |

| Antifungal-6i | Triazole conjugate | Candida glabrata | 0.97 | [5] |

| Antifungal-6j | Triazole conjugate | Candida glabrata | 0.97 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the this compound core typically involves the condensation of an o-phenylenediamine derivative with pyridine-4-carboxaldehyde. Further modifications can be introduced at the N-1 position of the benzimidazole ring.

Materials:

-

Substituted o-phenylenediamine

-

Pyridine-4-carboxaldehyde

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., an acid or oxidizing agent)

Procedure:

-

Dissolve the substituted o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add pyridine-4-carboxaldehyde (1 equivalent) to the solution.

-

If required, add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent.

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.